1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole
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Overview
Description
The compound “1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole” is a complex organic molecule. It contains a tetraazole ring, a pyrazole ring, and a chlorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a tetraazole ring and a pyrazole ring, both of which are heterocyclic compounds (rings that contain atoms other than carbon). These rings, along with the chlorophenyl group, would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetraazole and pyrazole rings, as well as the chlorophenyl group. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could make the compound more lipophilic (fat-soluble), while the tetraazole and pyrazole rings could contribute to its reactivity .Scientific Research Applications
Anticancer and Antimicrobial Agents
Compounds with structural similarities to 1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole have been explored for their anticancer and antimicrobial properties. For example, studies on 1,3-oxazole clubbed pyridyl-pyrazolines reveal their potential as anticancer and antimicrobial agents. These compounds show significant activity against cancer cell lines and pathogenic strains, suggesting their utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Polymer Synthesis
The nitrilimine dipole from tetrazoles has been used in the synthesis of polymers containing pyrazole and triazole units. These polymers exhibit high thermal stability and solubility in certain solvents, making them suitable for various industrial applications. This research underscores the versatility of tetrazoles in polymer chemistry and their contribution to the development of new materials (Stille & Gotter, 1969).
Photochromic Compounds
Trifluoromethylthiazoles derived from thiazole compounds have been applied in the development of photochromic compounds. These studies highlight the chemical reactivity of trifluoromethylthiazoles with electrophiles, leading to products with reversible ring-closure reactions under photoirradiation. Such compounds are of interest for their potential applications in smart materials and optical devices (Iwata, Ishihara, & Tanaka, 1991).
Antimicrobial Agents via Vilsmeier–Haack Reaction
The Vilsmeier–Haack reaction approach has been utilized to synthesize 1,2,3-triazolyl pyrazole derivatives with potential as antimicrobial agents. These compounds exhibit a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their applicability in treating microbial infections and in the development of new antimicrobial drugs (Bhat et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N6/c1-21-6-9(10(18-21)12(14,15)16)11-17-19-20-22(11)8-4-2-7(13)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMHNCHZKSMMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole |
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